molecular formula C9H7F3O2 B13079787 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid

2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid

Cat. No.: B13079787
M. Wt: 204.15 g/mol
InChI Key: MZKAXKLFWVDNNA-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid is an organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of fluorine atoms into the molecular structure. One common method involves the use of fluorinated acetic acid derivatives as starting materials, which are then subjected to various chemical reactions to introduce the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that utilize advanced technologies and equipment to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid can undergo a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid

Uniqueness: 2,2-Difluoro-2-(3-fluoro-5-methylphenyl)acetic acid is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2,2-difluoro-2-(3-fluoro-5-methylphenyl)acetic acid

InChI

InChI=1S/C9H7F3O2/c1-5-2-6(4-7(10)3-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

MZKAXKLFWVDNNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C(=O)O)(F)F

Origin of Product

United States

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